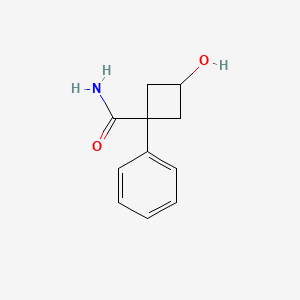
3-Hydroxy-1-phenylcyclobutane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-1-phenylcyclobutane-1-carboxamide is a chemical compound with the molecular formula C11H13NO2 . It has a molecular weight of 191.23 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 3-Hydroxy-1-phenylcyclobutane-1-carboxamide is 1S/C11H13NO2/c12-10(14)11(6-9(13)7-11)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14)/t9-,11+ . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Hydroxy-1-phenylcyclobutane-1-carboxamide is a powder . The compound should be stored at 4 degrees Celsius . Unfortunately, the boiling point is not specified .Wissenschaftliche Forschungsanwendungen
Novel Binding Site Identification
3-Hydroxy-1-phenylcyclobutane-1-carboxamide derivatives have been studied for their interaction with the fat mass and obesity-associated protein (FTO), revealing a novel binding site. This discovery is significant as it provides new insights into the molecular recognition by FTO, opening avenues for the development of selective and potent FTO inhibitors. Such inhibitors could be crucial in exploring therapeutic targets for obesity or obesity-associated diseases (Wu He et al., 2015).
Material Science Applications
In the realm of material sciences, cyclobutane derivatives have been utilized in the synthesis of negative-type photosensitive polyamic acids. These compounds are important for developing advanced materials with specific photosensitivity, applicable in photolithography and potentially in the production of microelectronic devices (Sunghye Choi et al., 2006).
Organic Synthesis and Catalysis
Cyclobutane-containing compounds, similar to 3-Hydroxy-1-phenylcyclobutane-1-carboxamide, have been used as chiral tether groups in asymmetric intramolecular [2 + 2] photocycloadditions. This process is pivotal in organic synthesis, enabling the construction of cyclobutane lactones with high diastereoselectivity, useful in the synthesis of complex organic molecules (S. Faure et al., 2002).
Radiopharmaceutical Development
The synthesis and improvement of radio-labeled compounds such as anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC) demonstrate the utility of cyclobutane derivatives in medical imaging, particularly in positron emission tomography (PET) for tumor imaging. These advancements are crucial for enhancing the diagnostic accuracy and efficacy in clinical settings (J. McConathy et al., 2003).
Antimicrobial and Herbicidal Activities
Research into ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides, which are structurally related to 3-Hydroxy-1-phenylcyclobutane-1-carboxamide, has shown significant biological activities. These compounds exhibit potent antimicrobial properties against various bacterial strains and also possess herbicidal activity, highlighting their potential in developing new antimicrobial agents and herbicides (J. Kos et al., 2013).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
3-hydroxy-1-phenylcyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(14)11(6-9(13)7-11)8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOBZJHFJXBUTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C2=CC=CC=C2)C(=O)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-1-phenylcyclobutane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2879607.png)
![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2879610.png)
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2879611.png)
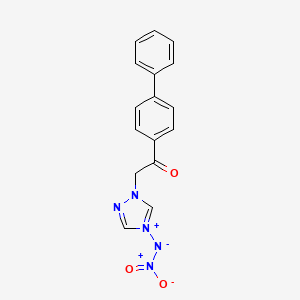
![(Z)-3-(furan-2-ylmethyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2879616.png)
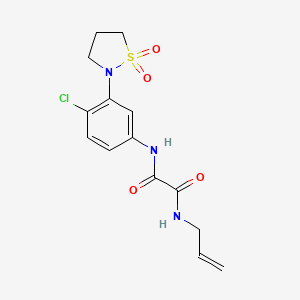
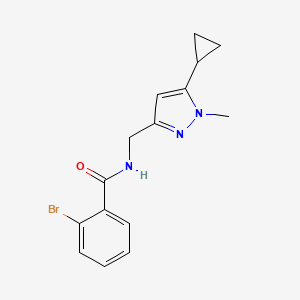
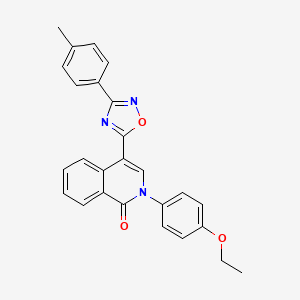
![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)
![2-(4-Methoxyphenyl)-5-{4-[(2-methoxyphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2879624.png)
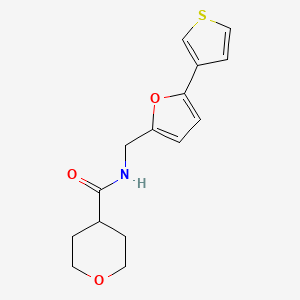
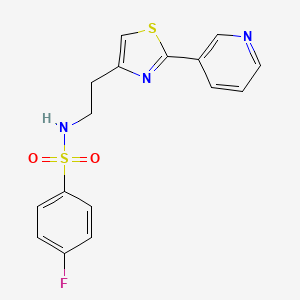
![1-[1-(3-chloro-4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}ethan-1-one](/img/structure/B2879628.png)
![3-Benzyl-7-(pyridin-3-ylmethylsulfanyl)triazolo[4,5-d]pyrimidine](/img/structure/B2879630.png)